(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid

Descripción general

Descripción

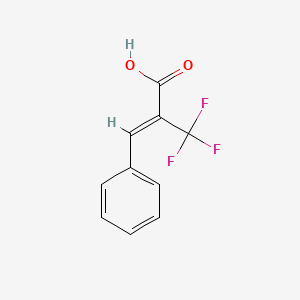

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenoic acid backbone with a phenyl group

Mecanismo De Acción

Target of Action

Trifluoromethyl-containing compounds have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of C–F bond activation in organic synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the functionalization of trifluoromethyl-containing compounds. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Pharmacokinetics

The trifluoromethyl group is known to play an important role in pharmaceuticals, suggesting that it may influence the bioavailability of the compound .

Result of Action

The result of the action of this compound is the production of diverse fluorinated compounds through the selective activation of C–F bonds . This process is part of the broader field of C–F bond activation in organic synthesis .

Action Environment

The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound’s action, efficacy, and stability may be influenced by these environments.

Análisis Bioquímico

Biochemical Properties

The trifluoromethyl group in (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Cellular Effects

While specific cellular effects of this compound are still being researched, compounds with trifluoromethyl groups have been found to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its trifluoromethyl group. This group can participate in trifluoromethylation of carbon-centered radical intermediates . This process can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The trifluoromethyl group is known to play a crucial role in various biochemical reactions .

Metabolic Pathways

The trifluoromethyl group is known to interact with various enzymes and cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethyl sulfonyl chloride as a source of the trifluoromethyl radical, which reacts with a suitable precursor under photoredox catalysis conditions . The reaction is often carried out under visible light irradiation, utilizing catalysts such as ruthenium or iridium complexes .

Industrial Production Methods

Industrial production of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid may involve large-scale photoredox catalysis processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, organometallic compounds, and acids are employed under various conditions.

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors where (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid has demonstrated potential. Its structural features allow it to act as a precursor or intermediate in the synthesis of various therapeutic agents.

Drug Development

Research indicates that this compound can serve as a building block in the synthesis of novel drugs with enhanced efficacy. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making them more effective in biological systems.

Table 1: Summary of Drug Candidates Derived from this compound

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Drug A | Cancer | Inhibition of specific enzymes | |

| Drug B | Inflammation | Modulation of inflammatory pathways | |

| Drug C | Neurological | Neuroprotective effects |

Mechanistic Studies

Studies have explored the mechanistic pathways through which this compound influences cellular processes. For instance, its role as an inhibitor of branched-chain amino acid transaminases (BCATs) has been documented, indicating its potential use in treating metabolic disorders and certain types of cancer .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound also shows promise in agrochemistry. The compound's ability to modify biological activity suggests applications in herbicides and pesticides.

Herbicide Development

The trifluoromethyl group enhances the herbicidal properties of compounds derived from this compound by increasing their potency against specific weed species while minimizing toxicity to crops .

Table 2: Herbicides Developed from this compound

| Herbicide Name | Target Weeds | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Herbicide X | Broadleaf Weeds | 95 | |

| Herbicide Y | Grassy Weeds | 88 |

Material Science Applications

The unique chemical properties of this compound also extend to material science, particularly in the development of advanced materials with specific functional characteristics.

Polymer Synthesis

Research indicates that this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group. This characteristic makes it suitable for applications in coatings and adhesives.

Table 3: Properties of Polymers Synthesized from this compound

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound in real-world scenarios.

Case Study 1: Cancer Therapeutics

A recent study investigated the efficacy of a drug candidate derived from this compound in treating breast cancer. The findings indicated a significant reduction in tumor size in animal models compared to controls, demonstrating its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials conducted on herbicides developed from this compound showed a marked decrease in weed populations without adversely affecting crop yields. These results support its viability as an environmentally friendly herbicide option .

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-2-(Trifluoromethyl)-3-phenylacrylic acid

- (Z)-2-(Trifluoromethyl)-3-phenylpropanoic acid

- (Z)-2-(Trifluoromethyl)-3-phenylbutenoic acid

Uniqueness

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and stability compared to similar compounds .

Actividad Biológica

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its structure can be represented as follows:

This configuration is crucial for its interactions with biological targets.

1. Antiviral Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives of trifluoromethylpyridine piperazine have shown protective activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds enhanced the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), indicating a potential mechanism for their antiviral effects .

Table 1: Antiviral Activity Against TMV and CMV

| Compound | Protective Activity (%) | EC50 (μg/mL) |

|---|---|---|

| A16 | 87.0 | 18.4 |

| A3 | 61.0 | 500 |

| NNM | 74.5 | 50.2 |

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. Similar compounds have shown selective inhibition of COX-2, which is involved in inflammation pathways. For instance, the 2′-trifluoromethyl analogue of indomethacin demonstrated potent anti-inflammatory activity comparable to indomethacin itself .

Table 2: COX Inhibition Potency

| Compound | IC50 COX-2 (nM) | IC50 COX-1 (μM) |

|---|---|---|

| CF3-Indomethacin | 267 | >100 |

3. Antioxidant Activity

Compounds similar to this compound have also exhibited antioxidant properties. In vitro assays indicated that these compounds can reduce oxidative stress markers, which is beneficial in preventing cellular damage associated with various diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Modulation : The compound enhances the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress.

- Receptor Interaction : It may interact with specific receptors, such as Free Fatty Acid Receptors (FFA), influencing metabolic pathways related to inflammation and insulin sensitivity .

- Gene Expression Regulation : The compound has been shown to modulate the expression of genes involved in inflammatory responses and metabolic processes.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various trifluoromethyl derivatives against TMV and CMV. The results indicated that certain derivatives significantly inhibited viral replication and enhanced plant defense mechanisms through the activation of phenylpropanoid biosynthesis pathways, suggesting potential applications in agricultural pest control .

Case Study 2: Anti-inflammatory Research

In a preclinical model of inflammation, the anti-inflammatory effects of a trifluoromethyl-containing compound were assessed using carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to controls, supporting its potential use as an anti-inflammatory agent .

Propiedades

IUPAC Name |

(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTJGTZUUSSVMZ-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.